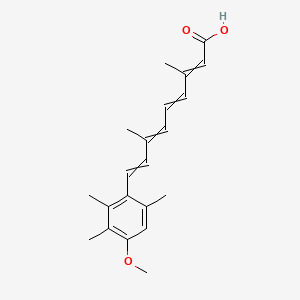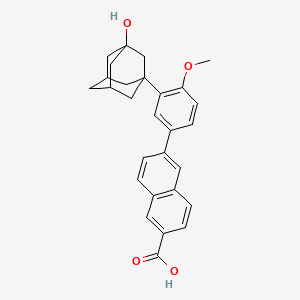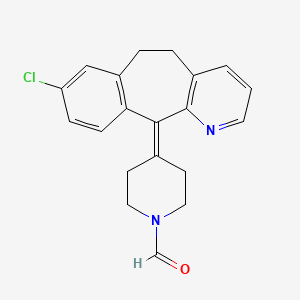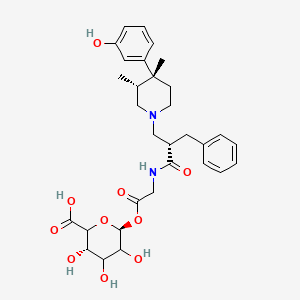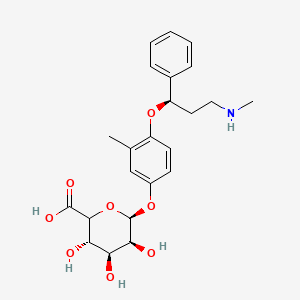
4'-Hydroxy Atomoxetine Glucuronide
Overview
Description
4’-Hydroxy Atomoxetine Glucuronide is a metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) .
Synthesis Analysis
The formation of 4’-Hydroxy Atomoxetine Glucuronide is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . It is formed from Atomoxetine by glucuronidation of the intermediate metabolite 4-hydroxy Atomoxetine .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy Atomoxetine Glucuronide is C23H29NO8 . The molecular weight is 447.48 .Chemical Reactions Analysis
The primary oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine. This metabolite undergoes further metabolism, resulting in the formation of 4-hydroxyatomoxetine-O-glucuronide .Physical And Chemical Properties Analysis
4’-Hydroxy Atomoxetine Glucuronide is a solid substance . It is slightly soluble in methanol and water .Scientific Research Applications
Role in Atomoxetine Metabolism
4’-Hydroxy Atomoxetine Glucuronide is the primary oxidative metabolite of Atomoxetine . Atomoxetine, a potent and selective inhibitor of the presynaptic norepinephrine transporter, is used clinically for the treatment of attention-deficit hyperactivity disorder (ADHD) in children, adolescents, and adults . The formation of 4’-Hydroxy Atomoxetine is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 .
Pharmacokinetics of Atomoxetine
The pharmacokinetics of Atomoxetine, including its absorption, distribution, metabolism, and excretion, are closely related to 4’-Hydroxy Atomoxetine Glucuronide . After Atomoxetine is metabolized into 4’-Hydroxy Atomoxetine, it is subsequently glucuronidated and excreted in urine .
Impact on Atomoxetine Efficacy
4’-Hydroxy Atomoxetine Glucuronide is equipotent to Atomoxetine as an inhibitor of the norepinephrine transporter . This suggests that it may contribute to the therapeutic effects of Atomoxetine in the treatment of ADHD.
Role in Drug-Drug Interactions
The formation of 4’-Hydroxy Atomoxetine is influenced by the activity of CYP2D6 . Therefore, drugs that inhibit or induce CYP2D6 could potentially affect the levels of 4’-Hydroxy Atomoxetine Glucuronide, leading to altered therapeutic effects or side effects of Atomoxetine.
Implications for Personalized Medicine
The formation of 4’-Hydroxy Atomoxetine is primarily mediated by CYP2D6, which is polymorphically expressed . This results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolisers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolisers) for Atomoxetine . This knowledge can be used to personalize Atomoxetine dosing based on the patient’s CYP2D6 genotype.
Potential Role in Neurotransmission
Given that 4’-Hydroxy Atomoxetine Glucuronide is equipotent to Atomoxetine as an inhibitor of the norepinephrine transporter , it may play a role in modulating neurotransmission, particularly norepinephrine signaling. This could have implications for understanding the neurobiology of ADHD and the mechanism of action of Atomoxetine.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20+,21?,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWNPJFKTPNTAE-GQJLMBDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Atomoxetine Glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



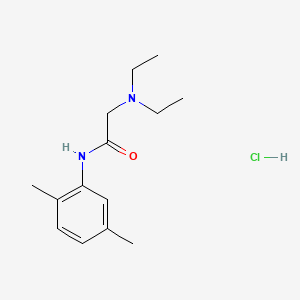
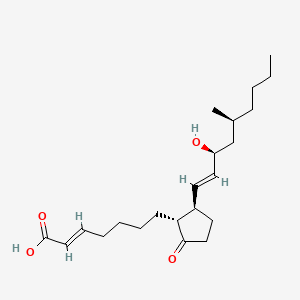

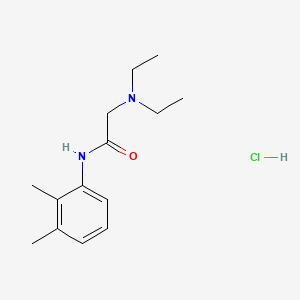
![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)
